molecular formula C10H14ClN5 B2664561 (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride CAS No. 2034323-44-7

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B2664561
CAS No.: 2034323-44-7
M. Wt: 239.71
InChI Key: YPRLHJVSFGVGEH-UHFFFAOYSA-N
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Description

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol): Shares the tetrazole ring but has a thiol group instead of a methanamine group.

    (1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxylic acid): Contains a carboxylic acid group instead of a methanamine group.

Uniqueness

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-7-3-4-9(5-8(7)2)15-10(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRLHJVSFGVGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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